2-O-Methyl-D-arabinose

Description

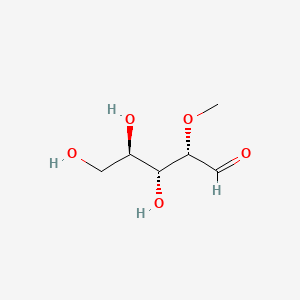

Structure

3D Structure

Properties

CAS No. |

25521-14-6 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |

InChI |

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |

InChI Key |

ALNDFFUAQIVVPG-HSUXUTPPSA-N |

Isomeric SMILES |

CO[C@H](C=O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

COC(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of 2 O Methyl D Arabinose

Natural Presence in Biological Systems

Evidence for the natural occurrence of 2-O-Methyl-D-arabinose is primarily documented within the context of larger biopolymers. Unlike free monosaccharides that may serve as primary energy sources, methylated sugars are typically incorporated into complex carbohydrates where they can influence structure and function. Research has identified methylated sugars, including various O-methylated pentoses and hexoses, in bacteria, fungi, and plants, suggesting that the enzymatic machinery for such modifications is distributed across different biological kingdoms.

The presence of a methyl group at the C2 hydroxyl position of D-arabinose suggests a specific enzymatic modification process. This methylation alters the polarity and steric properties of the sugar, which can, in turn, affect the solubility, conformation, and interaction of the polysaccharides in which it is found.

Integration into Complex Glycoconjugates and Polysaccharides

This compound is not typically found as a free-standing molecule within cells. Instead, it is a constituent of more complex carbohydrate structures, where it contributes to the diversity and functionality of these biopolymers.

Role in Microbial Cell Wall Polysaccharides

While the presence of D-arabinose is a known feature of the cell wall of certain bacteria, particularly within the genus Mycobacterium, the specific incorporation of this compound is less broadly documented. However, the existence of various methylated sugars in the cell walls of other bacteria, such as Rhodococcus, suggests that such modifications are a strategy employed by microbes to tailor the properties of their cell envelopes. The cell walls of these actinomycetes are complex structures that include mycolic acids, and the glycosylation patterns of associated polysaccharides are crucial for their integrity and interaction with the environment. Methylation of sugar residues within these polysaccharides can impact the permeability and rigidity of the cell wall, potentially offering protection against environmental stressors or host immune responses.

Presence in Plant Hemicelluloses and Other Biopolymers

The complex matrix of plant cell walls is rich in a variety of polysaccharides, including hemicelluloses. While L-arabinose is a more common component of plant cell walls, the D-enantiomer and its derivatives have also been identified. Research into the composition of plant polysaccharides has revealed the presence of various methylated sugars. For instance, studies have identified 2-O-methyl-D-glucose in polysaccharides from Tamarix chinensis. Although this is not this compound, it demonstrates that the enzymatic machinery for methylating sugars at the C2 position exists in plants.

Furthermore, analysis of primitive plants has revealed the presence of 3-O-methyl-L-arabinose, an isomer of the compound of interest. This finding suggests that arabinose methylation is an evolutionary feature in the plant kingdom. The incorporation of methylated sugars like this compound into hemicelluloses could affect the interactions between these polymers and cellulose (B213188) microfibrils, thereby influencing the mechanical properties of the cell wall.

Isomeric Forms and Biological Specificity

The chirality of monosaccharides is a critical determinant of their biological function. In nature, L-arabinose is far more abundant than D-arabinose. nih.gov This prevalence is reflected in the metabolic pathways of many organisms, which are specifically adapted to process the L-isomer.

The biosynthesis of D-arabinose follows a distinct pathway from that of L-arabinose. wikipedia.org Consequently, the incorporation of this compound into glycoconjugates is a highly specific process, dependent on enzymes that can recognize and utilize the D-enantiomer. The enzymes responsible for the methylation of sugars, known as methyltransferases, exhibit a high degree of substrate specificity. This ensures that the methyl group is added to the correct hydroxyl group of the correct sugar isomer.

The biological significance of the D-arabinose enantiomer, and by extension its methylated form, lies in the unique structural and functional properties it imparts to the polysaccharides in which it is found. The distinct stereochemistry of D-arabinose compared to L-arabinose leads to different three-dimensional structures of the resulting glycans, which can affect their biological activities and interactions with other molecules. For example, the precise arrangement of hydroxyl and methyl groups on the sugar ring can influence hydrogen bonding and hydrophobic interactions, which are critical for the assembly and function of complex biological structures.

Below is a table summarizing the occurrence of related methylated sugars in various biological systems, providing context for the potential distribution of this compound.

| Methylated Sugar | Organism/System | Biological Context |

| 2-O-Methyl-D-glucose | Tamarix chinensis | Plant Polysaccharide |

| 3-O-Methyl-L-arabinose | Primitive Plants | Plant Cell Wall Component |

| Methylated Sugars | Rhodococcus spp. | Bacterial Cell Wall |

| D-Arabinose | Mycobacterium spp. | Bacterial Cell Wall Arabinogalactan (B145846) |

Chemical Synthesis and Derivatization of 2 O Methyl D Arabinose

Historical Methods for 2-O-Methyl-D-Arabinose Preparation

Early methods for preparing methylated arabinose derivatives often relied on the oxidative cleavage of larger, more complex carbohydrate precursors. A notable historical example, while yielding a di-methylated analogue, illustrates the principles of the time. In a method reported in 1959, 2,3-di-O-methyl-D-arabinose was synthesized via the controlled periodate oxidation of 3,4-di-O-methyl-D-mannitol. acs.orgelectronicsandbooks.com

This process involved the selective cleavage of the carbon-carbon bond between C1 and C2 (or C5 and C6) of the mannitol derivative. The reaction was carefully controlled to consume only one molar equivalent of sodium periodate, which resulted in the formation of 2,3-di-O-methyl-D-arabinose and a molar equivalent of formaldehyde. acs.orgelectronicsandbooks.com This approach demonstrated a viable, albeit indirect, route to methylated pentoses from readily available hexitols. The resulting sirupy 2,3-di-O-methyl-D-arabinose was characterized by its marked mutarotation and the formation of crystalline derivatives such as an aniline derivative and a 1,4-di-p-nitrobenzoate. acs.org

Modern Methodologies for Stereoselective Synthesis

Modern synthetic chemistry offers more precise and stereocontrolled methods for the preparation of this compound and its analogues. These routes often start from D-arabinose itself and employ a series of protection, methylation, and deprotection steps to achieve the desired product with high stereoselectivity.

A common modern strategy involves the selective protection of the hydroxyl groups of D-arabinose, leaving the C2 hydroxyl group available for methylation. While many specific examples in recent literature focus on the therapeutically relevant L-enantiomer, the chemical principles are directly applicable to the D-form. For instance, a multi-step synthesis starting from L-arabinose to produce 2'-O-methylated nucleosides showcases a representative modern pathway that could be adapted for D-arabinose. nih.govacs.org The initial steps of such a synthesis focus on converting the starting arabinose into a key intermediate that facilitates selective modification at the C2 position.

Detailed multi-step syntheses are now standard for producing complex carbohydrate derivatives. A representative modern route to a 2-O-methylated arabinose scaffold, as part of a nucleoside analogue, begins with the conversion of the parent sugar into a more reactive, conformationally constrained intermediate. nih.govacs.org

A modern synthetic pathway leading to a 2'-O-methylated L-uridine derivative from L-arabinose illustrates this complexity. nih.govacs.org The key steps are:

Formation of an Aminooxazoline Intermediate: L-arabinose is condensed with cyanamide in a basic medium (methanol/ammonium hydroxide) to yield an aminooxazoline intermediate. This step locks the sugar's conformation. nih.govacs.org

Cyclization to an Anhydronucleoside: The aminooxazoline is then treated with methyl propiolate to furnish an O²,2'-anhydro-L-uridine. This anhydro-linkage is crucial as it activates the C2' position for subsequent nucleophilic attack. nih.govacs.org

Regioselective Opening and Methylation: The pivotal step involves the regioselective opening of the anhydro-bridge. The compound is treated with magnesium in anhydrous methanol. This generates magnesium methoxide in situ, which acts as the nucleophile, attacking the C2' position to introduce the methyl ether and open the anhydro ring, yielding the desired 2'-O-methyl-L-uridine. nih.gov

This sequence highlights the modern emphasis on creating specific intermediates that control the stereochemistry and regiochemistry of the methylation step.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | L-Arabinose | Cyanamide, NH₄OH–MeOH | Aminooxazoline Intermediate | 70% |

| 2 | Aminooxazoline Intermediate | Methyl propiolate, EtOH–H₂O | O²,2'-anhydro-L-uridine | 65% |

| 3 | O²,2'-anhydro-L-uridine | Mg, anhydrous MeOH | 2'-O-Methyl-L-uridine | 85% |

Table based on a synthetic route for the L-enantiomer, illustrating a modern multi-step methodology. nih.govacs.org

Synthesis of this compound Derivatives and Analogues

The primary value of synthesizing this compound often lies in its subsequent incorporation into more complex molecules, such as glycosides and nucleoside analogues, which have significant applications in biochemistry and pharmacology.

The synthesis of simple glycosidic derivatives, such as methyl 2-O-methyl-D-arabinosides, can be achieved through Fischer glycosidation. This typically involves reacting this compound with an alcohol (e.g., methanol) in the presence of an acid catalyst. The reaction generally produces a mixture of anomeric (α and β) and isomeric (pyranoside and furanoside) forms. researchgate.net The separation of these various glycosides can be accomplished using chromatographic techniques, such as gas-liquid partition chromatography of their acetylated derivatives. researchgate.net

| Parameter | Description |

| Reaction Type | Fischer Glycosidation |

| Substrates | This compound, Alcohol (e.g., Methanol) |

| Catalyst | Acid (e.g., HCl) |

| Primary Products | Mixture of α/β anomers and pyranoside/furanoside ring isomers |

| Separation Method | Chromatography (e.g., Gas-liquid partition chromatography) |

The synthesis of nucleoside analogues containing a this compound moiety is of high interest for the development of therapeutic oligonucleotides. The 2'-O-methyl modification is known to enhance the stability of oligonucleotides against nuclease degradation.

The multi-step synthesis described previously (Section 3.2.2) is a prime example of building a nucleoside analogue. nih.govacs.org After the key 2'-O-methylated nucleoside is formed, it can be further modified. For example, 2'-O-methyl-L-uridine has been subjected to iodination at the C5 position of the uracil base using reagents like N-iodosuccinimide (NIS) or a combination of iodine and silver sulfate to create further diversified analogues. nih.govacs.org These final products are then converted into phosphoramidites, the building blocks for automated oligonucleotide synthesis.

Other Chemically Modified Derivatives

Beyond further methylation, the hydroxyl groups of this compound are available for a range of chemical modifications, leading to a variety of derivatives. These modifications include esterification, reduction, and incorporation into more complex molecular frameworks such as nucleosides. Research into these derivatives often explores their unique chemical properties and potential applications.

One specific example is the formation of formyl esters. A mono-O-formyl-2-O-methyl-D-arabinose has been produced through the lead tetraacetate oxidation of 3-O-methyl-D-glucose. researchgate.net This reaction results in the formation of a 3-formate derivative of the 2-O-methylated arabinose. researchgate.net

While direct derivatization studies on this compound are specific, the reactions of the closely related compound, 2,3-di-O-methyl-D-arabinose, provide insight into the types of derivatives that can be readily synthesized. These analogous reactions demonstrate the chemical reactivity of the remaining hydroxyl and aldehyde groups. For instance, 2,3-di-O-methyl-D-arabinose has been converted into several crystalline derivatives for characterization purposes. electronicsandbooks.com These include:

Glycosylamines: Reaction with ethanolic aniline yields a crystalline aniline derivative (an N-phenylglycosylamine). electronicsandbooks.com

Esters: Treatment with p-nitrobenzoyl chloride in pyridine results in the formation of a 1,4-di-p-nitrobenzoate ester. electronicsandbooks.com

Alditols and their Esters: The aldehyde group can be reduced, for example with sodium borohydride, to form the corresponding sugar alcohol, 2,3-di-O-methyl-D-arabitol. electronicsandbooks.com The hydroxyl groups on this alditol can then be further derivatized, such as by acetylation with acetic anhydride to form a triacetate ester, or by reaction with p-nitrobenzoyl chloride to yield a 1,4,5-tri-p-nitrobenzoate. electronicsandbooks.com

Furthermore, the 2-O-methyl arabinose moiety can be incorporated into complex biomolecules like nucleosides. In a multi-step synthesis starting from L-arabinose (the L-enantiomer), 2′-O-methyl-l-uridine has been prepared. acs.orgnih.gov The process involves the initial formation of an anhydro-l-uridine intermediate from L-arabinose. acs.orgnih.gov The key step in forming the 2'-O-methyl ether is the subsequent opening of the anhydro ring. This is achieved by reacting the anhydrouridine with magnesium methoxide (Mg(OMe)₂), which is generated in situ from magnesium in methanol, to yield 2′-O-methyl-l-uridine with high efficiency. acs.orgnih.gov This synthetic strategy highlights a method for incorporating the 2-O-methyl-arabinose structure into a heterocyclic uridine base, creating a valuable building block for modified oligonucleotides. acs.org

Table 1. Examples of Chemically Modified Derivatives of Methylated Arabinose

| Parent Compound | Derivative Name | Class of Derivative |

|---|---|---|

| This compound | 3-O-Formyl-2-O-methyl-D-arabinose | Formyl Ester |

| 2,3-di-O-Methyl-D-arabinose | N-Phenyl-2,3-di-O-methyl-D-arabinosylamine | Glycosylamine |

| 2,3-di-O-Methyl-D-arabinose | 2,3-di-O-Methyl-D-arabinose 1,4-di-p-nitrobenzoate | Diester |

| 2,3-di-O-Methyl-D-arabitol | 2,3-di-O-Methyl-D-arabitol triacetate | Alditol Triester |

| L-Arabinose (via intermediate) | 2′-O-Methyl-l-uridine | Nucleoside |

Biosynthesis and Metabolic Pathways Involving D Arabinose Methylation

Enzymatic Pathways Leading to 2-O-Methyl-D-Arabinose Formation

The formation of this compound is a multi-step process that begins with the synthesis of its precursor, D-arabinose. The subsequent methylation at the 2-hydroxyl group is a key modification that influences the structural integrity and properties of the cell wall.

Methyltransferases Involved in 2-O-Methylation

The specific methylation of D-arabinose at the 2-O position is catalyzed by a class of enzymes known as methyltransferases. These enzymes utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to the arabinose substrate. While the precise methyltransferase responsible for the 2-O-methylation of D-arabinose in mycobacteria has not been definitively identified, research into mycobacterial genomes has revealed a number of putative methyltransferase genes.

In Mycobacterium tuberculosis, for instance, several S-adenosyl-L-methionine-dependent methyltransferases are known to be involved in the modification of other cell wall components, such as the sugars in phenolglycolipids. It is hypothesized that a yet-unidentified methyltransferase with specificity for a D-arabinose-containing substrate, likely a lipid-linked intermediate in the arabinogalactan (B145846) biosynthetic pathway, is responsible for this modification. The identification and characterization of this specific enzyme remain an active area of research.

Precursor Utilization and Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies have been instrumental in tracing the metabolic origins of the carbon skeleton and the methyl group of this compound. By feeding bacteria with precursors labeled with stable isotopes such as ¹³C or ¹⁴C, and subsequently analyzing the distribution of these isotopes in the isolated methylated sugar, researchers can elucidate the biosynthetic pathways.

For the arabinose backbone, studies have shown that it is derived from glucose through the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of D-ribose. This D-ribose is then epimerized at the C2 position to yield D-arabinose. The direct precursor for the arabinan (B1173331) portion of arabinogalactan is decaprenyl-phospho-arabinose.

To trace the origin of the methyl group, metabolic labeling experiments using methionine with a labeled methyl group (e.g., [methyl-¹³C]-methionine) are employed. S-adenosyl-L-methionine, the primary methyl donor in most biological methylation reactions, is synthesized from methionine and ATP. wikipedia.org By detecting the incorporation of the isotopic label from methionine into the 2-O-methyl position of D-arabinose, it can be confirmed that SAM is the direct precursor for this methylation event. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques used to detect and quantify the incorporation of these isotopic labels.

Role in Mycobacterial Cell Wall Biosynthesis

D-arabinose is a fundamental constituent of the arabinogalactan (AG) and lipoarabinomannan (LAM), two major polysaccharides that are essential for the structural integrity of the mycobacterial cell wall. The arabinan domains of both AG and LAM are polymers of D-arabinofuranose residues.

Influence the conformation and rigidity of the arabinan polymer.

Contribute to the hydrophobicity of the cell wall, thereby affecting its permeability.

Protect the cell wall from degradation by host enzymes.

Play a role in the interaction of the bacterium with the host immune system.

The presence of this modification underscores the complexity and specialized nature of the mycobacterial cell envelope, which is a key factor in the survival and pathogenesis of species like Mycobacterium tuberculosis.

Structural Elucidation and Conformational Analysis of 2 O Methyl D Arabinose

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of 2-O-Methyl-D-arabinose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of carbohydrates. For monosaccharides like this compound, NMR experiments are typically conducted in a D₂O solution. acs.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the orientation of hydroxyl groups at C-2, C-3, and C-4 influences the chemical shifts and splitting patterns of the characteristic protons. nih.gov The anomeric proton (H-1) signal is particularly important for determining the α or β configuration.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The chemical shift of the anomeric carbon (C-1) is a key indicator of the anomeric configuration. researchgate.net For arabinose-containing polysaccharides, distinct signals in the ¹³C NMR spectrum can be attributed to specific arabinofuranosyl residues. mdpi.com

2D-HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the chemical shifts of directly bonded protons and carbons, providing unambiguous assignments of both ¹H and ¹³C signals. mdpi.comhmdb.ca This is particularly useful in complex spectra where signals may overlap.

Table 1: Representative NMR Data for Arabinose Residues

| Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Araf-(1→ | 5.14 | 107.7 |

| →5)-Araf-(1→ | 5.17 | 107.3 |

| →3,5)-Araf-(1→ | 5.24 | 107.1 |

| Data derived from a polysaccharide containing arabinofuranosyl residues. mdpi.com |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Derivatization is often necessary to increase the volatility of the sugar for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is trimethylsilylation (TMS), which replaces the hydroxyl protons with trimethylsilyl groups. nih.govnist.gov

Electron ionization (EI) mass spectra of derivatized arabinose show characteristic fragment ions. nih.govnist.gov For instance, the mass spectrum of a partially methylated alditol ethylate derivative of D-arabinose can be used to determine the position of isotopic labeling. nih.gov

Chromatographic Methods for Isolation and Identification of Methyl Arabinose Isomers

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures and for the identification of its various isomers.

Gas-liquid chromatography (GLC) is a high-resolution separation technique suitable for volatile compounds. For the analysis of methyl ethers of arabinose, derivatization is required to increase their volatility. Acetylated glycosides and acetylated alditols of methyl arabinose ethers can be effectively separated by GLC. cdnsciencepub.comcdnsciencepub.com The products of methanolysis of D-arabinose have been analyzed by GLC of their fully methylated derivatives. cdnsciencepub.com

The choice of stationary phase and temperature program in GLC is critical for achieving optimal separation of the different isomers. acs.org

Thin-layer chromatography (TLC) and paper chromatography are valuable for the qualitative analysis and separation of methyl arabinose isomers. cdnsciencepub.comasturias.es These methods are often used for initial screening and to monitor the progress of reactions. researchgate.net

Different solvent systems can be employed to achieve separation based on the polarity of the compounds. For instance, solvent systems like butanol:acetic acid:water (BAW) and ethylacetate:pyridine:acetic acid:water (EPAW) are commonly used for separating monosaccharides and their derivatives on silica gel or cellulose (B213188) plates. researchgate.net Spray reagents are used to visualize the separated spots. cdnsciencepub.com

Analysis of Ring Forms and Anomeric Configuration

In solution, this compound can exist in equilibrium between different cyclic forms (pyranose and furanose) and as α and β anomers. utexas.eduacs.org

The anomeric configuration refers to the stereochemistry at the anomeric carbon (C-1). khanacademy.org In the α-anomer, the substituent at C-1 is on the opposite side of the ring from the CH₂OH group, while in the β-anomer, it is on the same side. The determination of the anomeric configuration is crucial and can be achieved through NMR spectroscopy, where the chemical shift and coupling constants of the anomeric proton are diagnostic. nih.govresearchgate.net

The ring form (five-membered furanose or six-membered pyranose) can also be determined by analyzing NMR data and by considering the optical rotation of the compound and its derivatives. cdnsciencepub.com The pyranose ring typically adopts a chair conformation. nih.gov The methanolysis of D-arabinose proceeds through the formation of furanosides, which then convert to the more stable pyranosides. cdnsciencepub.comresearchgate.net

Pyranose-Furanose Equilibria and Tautomerism

In solution, this compound, like other reducing sugars, exists not as a single static structure but as an equilibrium mixture of isomers. This phenomenon, known as tautomerism, involves the interconversion between the open-chain aldehyde form and cyclic hemiacetal structures. The cyclic forms are predominantly six-membered rings (pyranoses) or five-membered rings (furanoses), each of which can exist as α and β anomers. The interconversion between these forms proceeds through the transient open-chain structure acs.orgnih.gov.

For the parent sugar, D-arabinose, the equilibrium in aqueous solutions overwhelmingly favors the pyranose forms, with virtually no furanose detected cdnsciencepub.com. However, partial methylation significantly alters this equilibrium. Studies on related compounds, such as 2,3-di-O-methyl-D-arabinose, demonstrate that methylation considerably increases the proportion of the furanose form in solution cdnsciencepub.comresearchgate.net. In deuterium oxide (D₂O), 2,3-di-O-methyl-D-arabinose shows a minimum of 17% furanose content, a stark contrast to the negligible amount in unmethylated D-arabinose cdnsciencepub.com. This shift is attributed to the altered steric and electronic interactions caused by the methyl group, which can destabilize the pyranose ring or preferentially stabilize the furanose conformation. Sugars with the arabino configuration (referring to the stereochemistry at carbons 2, 3, and 4) show a greater tendency to form furanose rings, and this preference is amplified by methylation cdnsciencepub.comresearchgate.netresearchgate.net.

Anomeric Composition Determination

The precise determination of the proportions of each isomer (α-pyranose, β-pyranose, α-furanose, and β-furanose) at equilibrium is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgnih.gov. ¹H and ¹³C NMR are powerful, non-invasive techniques that provide detailed structural information on the different species present in a solution hmdb.caresearchgate.net.

The anomeric proton (H-1) and carbon (C-1) of each isomer resonate at distinct chemical shifts in the NMR spectrum, allowing for their identification and quantification. The integration of the signals corresponding to each anomeric proton in the ¹H NMR spectrum provides a direct measure of the relative abundance of each tautomer.

Key parameters used in determination include:

Chemical Shifts (δ): The anomeric proton in an axial position (typically in α-anomers of D-sugars) usually resonates at a lower field (higher ppm) than an equatorial anomeric proton (typically in β-anomers). Similarly, the anomeric carbon (C-1) exhibits characteristic shifts depending on the ring size and anomeric configuration.

Coupling Constants (J): The coupling constant between the anomeric proton and the adjacent proton (³J(H₁,H₂)) is particularly informative. A larger coupling constant is typically observed for a trans-diaxial arrangement of H-1 and H-2, which helps in assigning the anomeric configuration in pyranose rings nih.gov.

The table below illustrates the typical distribution of anomers for D-arabinose and a methylated derivative in different solvents, as determined by NMR studies.

| Compound | Solvent | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Total Furanose (%) |

|---|---|---|---|---|---|---|

| D-Arabinose | Water (D₂O) | ~63 | ~37 | Virtually None | ~0 | |

| D-Arabinose | Dimethyl Sulfoxide (DMSO) | ~67 (Total Pyranose) | ~33 (Total Furanose) | ~33 | ||

| 2,3-di-O-methyl-D-arabinose | Water (D₂O) | ~83 (Total Pyranose) | ~17 (Total Furanose) | ~17 | ||

| 2,3-di-O-methyl-D-arabinose | Dimethyl Sulfoxide (DMSO) | ~35 (Total Pyranose) | ~65 (Total Furanose) | ~65 |

Data is based on findings for D-arabinose and its 2,3-di-O-methyl derivative to illustrate the effects of methylation and solvent, as reported in the literature cdnsciencepub.comresearchgate.net.

Influence of Solvent and Environmental Factors on Conformation

The conformational equilibrium of this compound is highly sensitive to the surrounding environment, with the solvent playing a paramount role researchgate.netnih.gov. The choice of solvent can dramatically shift the balance between pyranose and furanose forms, as well as the ratio of α and β anomers researchgate.net.

The most striking effect is observed when comparing behavior in water versus a polar aprotic solvent like dimethyl sulfoxide (DMSO). In water, which is a hydrogen-bond-donating solvent, the pyranose forms of sugars are preferentially stabilized researchgate.net. For D-arabinose, this results in an almost complete absence of the furanose form cdnsciencepub.com. However, in DMSO, the equilibrium shifts significantly, and D-arabinose exists with approximately one-third of its molecules in the furanose form cdnsciencepub.com.

This solvent effect is even more pronounced for methylated derivatives. As shown in the table above, 2,3-di-O-methyl-D-arabinose equilibrium shifts from 17% furanose in water to 65% furanose in DMSO cdnsciencepub.comresearchgate.net. This suggests that the intramolecular forces governing conformational preference are strongly modulated by intermolecular interactions with the solvent. Water can form strong hydrogen bonds with the hydroxyl groups of the sugar, stabilizing certain pyranose chair conformations. In contrast, DMSO is a hydrogen-bond acceptor but not a donor, which alters the solvation of the sugar and allows for a higher population of the more flexible furanose rings researchgate.net.

Besides the solvent, other environmental factors such as temperature can also influence the equilibrium. Increasing the temperature generally provides the thermal energy needed to overcome activation barriers, which can increase the proportion of less stable forms, including the acyclic aldehyde and furanose tautomers nih.gov.

Biological Roles and Molecular Interactions of 2 O Methyl D Arabinose

Contribution as a Structural Component in Biologically Active Glycans

Evidence indicates that 2-O-Methyl-D-arabinose is incorporated into complex polysaccharides in microorganisms. Its presence has been confirmed in bacteria, notably within the genus Mycobacterium.

A key example is its identification in a polysaccharide isolated from Mycobacterium sagami. Through methylation analysis of an immunotherapeutically active polysaccharide from this species, this compound was confirmed as one of its structural components. researchgate.net This suggests the sugar is an integral part of the complex carbohydrate architecture of this bacterium. researchgate.net

Furthermore, this methylated sugar is believed to be a component of the arabinogalactan (B145846) (AG) in the cell envelope of Mycobacterium tuberculosis. The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and pathogenesis, and the presence of modified sugars like this compound likely contributes to its unique properties.

Beyond the microbial kingdom, this compound has also been detected in environmental samples, suggesting a broader distribution. It was identified among the carbohydrate materials in soil hydrolysates, with its presence noted in both virgin soil and soil amended with plant material like lucerne. nih.govresearchgate.netresearchgate.netfrenoy.eu This indicates it may be a component of certain plant polysaccharides or is a product of microbial metabolism in the soil environment. nih.govresearchgate.netresearchgate.netfrenoy.eu

Table 1: Documented Natural Occurrence of this compound

| Biological Source | Glycoconjugate/Context | Implied Function |

|---|---|---|

| Mycobacterium sagami | Cell wall polysaccharide | Structural component researchgate.net |

| Mycobacterium tuberculosis | Arabinogalactan (AG) | Cell envelope structure evitachem.com |

| Soil Environments | Hydrolysates of soil extracts | Component of plant or microbial biomass nih.govresearchgate.netresearchgate.netfrenoy.eu |

Enzymatic Substrate and Inhibitor Properties

The specific enzymatic interactions involving this compound are not well-characterized in scientific literature. However, the presence of the methyl group at the C2 position suggests that it would have distinct properties as a substrate or inhibitor compared to its parent sugar, D-arabinose.

Interaction with Glycosidases and Glycosyltransferases

There is a lack of specific studies detailing the activity of glycosidases or glycosyltransferases on this compound. The methylation at the 2'-hydroxyl group would sterically hinder the binding of enzymes that typically recognize D-arabinose. It is plausible that highly specific glycosyltransferases exist, particularly in organisms like Mycobacterium that synthesize polysaccharides containing this sugar, to incorporate it into the growing glycan chain. evitachem.com Conversely, this modification could make the glycosidic bond resistant to cleavage by common glycosidases, potentially protecting the polysaccharide from degradation.

Effects on Enzyme Specificity and Activity

The C2 methyl group can be a critical determinant for enzyme specificity. This modification could make this compound a poor substrate for enzymes that act on unmodified arabinose. It has been suggested that such methylated sugars could act as inhibitors of glycosyltransferases involved in bacterial cell wall synthesis. evitachem.com By mimicking the natural substrate, the methylated sugar might bind to the enzyme's active site but fail to be transferred, thereby blocking the enzymatic process. However, direct experimental evidence demonstrating this inhibitory effect for this compound is not yet available.

Role in Cellular Recognition and Signaling Mechanisms

Currently, there is no direct scientific evidence to support a role for this compound in specific cellular recognition or signaling events. While complex glycans on cell surfaces are fundamental to such processes, the function of this particular methylated sugar within that context has not been established. The immunotherapeutic activity reported for the polysaccharide from Mycobacterium sagami containing this sugar is attributed to the polymer as a whole, and the specific contribution of the 2-O-methyl-arabinose residue to this activity is unknown. researchgate.net

Functional Implications in Microbial Physiology

The primary functional implication of this compound in microbial physiology appears to be its role in the structural integrity of the cell envelope. In mycobacteria, the cell wall is a complex and essential barrier that provides physical protection and resistance to antibiotics. mit.edu The incorporation of this compound into cell wall polysaccharides like arabinogalactan contributes to the unique and robust nature of this barrier. evitachem.com

The presence of this sugar in soil, likely originating from microbial and plant sources, suggests its contribution to the pool of complex carbohydrates in the environment. nih.govresearchgate.netresearchgate.netfrenoy.eu Within the producing organisms, the methylation of arabinose may serve to protect the polysaccharide from enzymatic degradation by other soil microbes, thereby preserving the structural integrity of the cell or contributing to the recalcitrance of microbial biomass.

Analytical Methodologies for 2 O Methyl D Arabinose Research Studies

Quantitative and Qualitative Detection in Biological Matrices

Detecting and quantifying 2-O-Methyl-D-arabinose in biological samples such as urine, blood, or cell cultures presents a significant challenge due to the complexity of the matrix and the potentially low concentrations of the analyte. Several advanced methods have been developed to address these challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. For instance, D-arabinose, a related compound, has been quantified in human urine as a biomarker for tuberculosis, where it serves as a proxy for the mycobacterial cell wall component lipoarabinomannan (LAM). bioanalysis-zone.comfigshare.comnih.govresearchgate.net This approach involves hydrolysis of the parent molecule to release the sugar, followed by derivatization to increase its volatility for GC-MS analysis. nih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and specificity, with detection limits for D-arabinose reaching as low as 10 ng/mL. bioanalysis-zone.com

In the context of RNA modifications, where 2'-O-methylation is common, highly sensitive methods are required for detection in nucleic acid matrices. One such method is Reverse Transcription at low dNTP concentrations followed by quantitative PCR (RTL-P). nih.govnih.govresearchgate.net This technique exploits the phenomenon that reverse transcriptase activity is inhibited by 2'-O-methylation when the concentration of deoxynucleoside triphosphates (dNTPs) is limited. nih.govtandfonline.com By comparing the amount of PCR product generated under low and standard dNTP conditions, the relative level of methylation at a specific site can be quantified. nih.govtandfonline.com A more recent advancement, Nm-VAQ, combines RNase H cleavage with qRT-PCR for absolute quantification of methylation ratios, even for low-abundance mRNAs. biorxiv.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another cornerstone for the analysis of modified nucleosides and nucleotides from biological sources. nih.govpnnl.gov High-resolution mass spectrometry, in particular, allows for the accurate identification and quantification of these compounds in complex mixtures. nih.gov

Table 1: Methods for Detection of this compound and Related Compounds in Biological Matrices

| Methodology | Biological Matrix | Principle | Key Advantages | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Urine | Quantification of D-arabinose as a surrogate for mycobacterial LAM. Requires derivatization. | High sensitivity (10 ng/mL LOD), high specificity, suitable for biomarker validation. | bioanalysis-zone.comfigshare.com |

| Reverse Transcription at low dNTPs followed by qPCR (RTL-P) | Total RNA from cells/tissues | Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP conditions, allowing for qPCR-based quantification. | Sensitive enough for low-abundance mRNA, does not require large amounts of starting material. | nih.govnih.govtandfonline.com |

| Nm-VAQ (Nm Validation and Absolute Quantification) | Total RNA from cells/tissues | Site-specific cleavage by RNase H at the modification site, followed by qRT-PCR for absolute quantification. | Provides absolute quantification of methylation ratios, highly sensitive for low-amount RNA. | biorxiv.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Various biological fluids and extracts | Separation by LC followed by detection and identification based on mass-to-charge ratio. | High resolution and accuracy for identifying and quantifying modified nucleosides. | nih.gov |

Preparation and Analysis of Derivatized Forms for Enhanced Detection

Due to the high polarity and low volatility of sugars like this compound, chemical derivatization is a critical step prior to analysis, particularly for gas chromatography. culturalheritage.org Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, improving chromatographic separation and detection. researchgate.net

Common derivatization strategies include:

Trimethylsilylation (TMS): This is one of the most widely used methods for carbohydrate analysis. culturalheritage.orgresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trifluoroacetic acid (TFA) replace active hydrogens on hydroxyl groups with a TMS group. nih.govbohrium.com An oximation step is often performed beforehand to reduce the number of isomeric peaks, simplifying the resulting chromatogram. restek.comrestek.com

Acetylation: This method involves converting hydroxyl groups to acetate esters. A widely used technique is the preparation of partially O-methylated alditol acetates (PMAAs) . nih.govnih.govscispace.comresearchgate.net This process involves methylation of free hydroxyls, followed by hydrolysis of glycosidic bonds, reduction of the monosaccharides to their corresponding alditols, and subsequent acetylation of the newly formed and originally linked hydroxyl groups. nih.govresearchgate.net The resulting PMAAs provide information on glycosidic linkages and are readily analyzed by GC-MS. nih.gov

Trifluoroacetylation (TFA): Similar to acetylation, this method uses a fluorinated reagent to create highly volatile derivatives suitable for GC analysis. restek.com

The choice of derivatization method depends on the specific analytical goal, the complexity of the sample, and the available instrumentation. bohrium.com

Table 2: Common Derivatization Strategies for Carbohydrate Analysis

| Derivatization Method | Reagents | Principle | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| Trimethylsilylation (TMS) | BSTFA, MSTFA, HMDS/TFA | Replaces active hydrogens with trimethylsilyl (-Si(CH₃)₃) groups to increase volatility. Often preceded by oximation. | GC-MS | nih.govrestek.com |

| Alditol Acetates | Sodium borohydride, Acetic anhydride | Reduces the sugar to an alditol, followed by acetylation of all hydroxyl groups. | GC-MS | restek.comnih.gov |

| Partially O-Methylated Alditol Acetates (PMAA) | DMSO/NaOH, Methyl iodide, TFA, Sodium borodeuteride, Acetic anhydride | Methylates free hydroxyls, then converts the sugar into its alditol acetate to identify linkage positions. | GC-MS | nih.govnih.govresearchgate.net |

| Trifluoroacetylation (TFA) | MBTFA (N-methyl-bis(trifluoroacetamide)) | Replaces active hydrogens with trifluoroacetyl groups, creating highly volatile derivatives. | GC-MS | restek.com |

Isotopic Labeling Strategies for Metabolic Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of this compound in vivo and in vitro. creative-proteomics.com By introducing molecules enriched with stable isotopes such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N), researchers can track the incorporation of these labels into downstream metabolites, providing direct insight into metabolic pathways and fluxes. creative-proteomics.comnih.govrsc.org

Metabolic flux analysis (MFA) uses stable isotope tracers to quantitatively determine the rates of metabolic reactions. semanticscholar.orgnih.gov The core principle is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.govfrontiersin.org By measuring these patterns using mass spectrometry or NMR, the relative contributions of different pathways to the production of a metabolite can be calculated. nih.gov

Commonly used tracers include:

¹³C-labeled glucose: Universally labeled glucose ([U-¹³C]glucose) is often used to trace carbon flow through central metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are relevant to monosaccharide synthesis. nih.govbiorxiv.orgescholarship.org

²H-labeled tracers: Deuterium labeling, often from deuterium oxide (D₂O) or labeled substrates, can be used to monitor redox reactions and other metabolic transformations. nih.govrsc.org

High-resolution mass spectrometry is essential for these studies, as it can distinguish between metabolites labeled with different isotopes (e.g., ¹³C vs. ²H) based on their precise mass defects. nih.govrsc.org This allows for sophisticated experimental designs using multiple tracers simultaneously to probe different aspects of metabolism. nih.gov

Table 3: Isotopic Tracers for Metabolic Flux Analysis

| Isotopic Tracer | Typical Application | Analytical Technique | Information Gained | Reference |

|---|---|---|---|---|

| [U-¹³C]Glucose | Tracing carbon flow in central carbon metabolism, amino acid, and nucleotide sugar synthesis. | LC-MS, GC-MS | Identifies carbon sources and pathway activity for biosynthesis. | biorxiv.orgpnas.org |

| [1,2-¹³C]Glucose | Distinguishing between glycolysis and the pentose phosphate pathway. | LC-MS, GC-MS | Relative flux through oxidative vs. non-oxidative pentose phosphate pathway. | escholarship.org |

| ¹⁵N-labeled Glutamine | Tracing nitrogen flow in amino acid and nucleotide biosynthesis. | LC-MS | Provides evidence for nitrogen-carrying reactions and de novo synthesis pathways. | rsc.org |

| Deuterium Oxide (D₂O) | Substrate-agnostic labeling to investigate reaction reversibility and redox metabolism. | LC-MS | Quantifies contributions from multiple metabolic tracers and monitors redox reactions. | nih.gov |

Spectroscopic and Chromatographic Methods for Purity Assessment and Identification

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of this compound and for assessing the purity of a sample.

Chromatographic Methods:

Gas Chromatography (GC): As a high-resolution separation technique, GC is ideal for analyzing complex mixtures of derivatized monosaccharides. researchgate.net The retention time of a compound on a specific GC column is a characteristic feature used for its identification. researchgate.net Purity can be assessed by the presence of a single, sharp peak for the target compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost method for separating mixtures of sugars and their derivatives. acs.orgcutm.ac.increative-biolabs.com It can be used to monitor the progress of chemical reactions, such as methylation, and to qualitatively assess the purity of a sample by comparing the spot of the sample to that of a known standard. nih.govcutm.ac.in

Spectroscopic Methods:

Mass Spectrometry (MS): When coupled with GC or LC, MS provides definitive structural information. pnas.org The mass spectrum, which shows the fragmentation pattern of a molecule upon ionization, serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the complete structural elucidation of organic molecules, including methylated sugars. researchgate.netnih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. researchgate.netacs.org Advanced 2D NMR techniques, such as COSY, can establish connectivity between atoms, allowing for the unambiguous assignment of the methyl group position and the stereochemistry of the sugar. nih.govnih.gov NMR is also highly effective for assessing purity, as signals from impurities will be readily visible in the spectrum.

Table 4: Methods for Purity Assessment and Identification

| Technique | Application | Principle | Type of Information |

|---|---|---|---|

| Gas Chromatography (GC) | Separation, Purity Assessment | Separates volatile compounds based on their interaction with a stationary phase. | Retention time for identification; peak purity and area for quantification. |

| Thin-Layer Chromatography (TLC) | Separation, Purity Assessment | Separates compounds based on differential partitioning between a stationary phase and a mobile phase. | Rf value for qualitative identification; presence of single vs. multiple spots for purity. |

| Mass Spectrometry (MS) | Identification, Structure Confirmation | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight and fragmentation pattern for structural identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification, Structure Elucidation, Purity Assessment | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information (atom connectivity, stereochemistry); quantitative purity assessment. |

Emerging Research Directions and Future Perspectives on 2 O Methyl D Arabinose

Development of Novel Synthetic Routes for Complex Architectures

The chemical synthesis of carbohydrates is a complex and challenging endeavor, yet it is fundamental to advancing our understanding of their function. For 2-O-Methyl-D-arabinose, future research will likely focus on the development of more efficient and stereoselective synthetic routes to incorporate this monosaccharide into larger, more complex glycans and glycoconjugates.

Historically, the synthesis of methylated sugars has involved multi-step procedures with challenges in achieving high yields and stereopurity. For instance, the preparation of 2,3-di-O-methyl-D-arabinose has been achieved through controlled periodate oxidation of 3,4-di-O-methyl-D-mannitol. acs.org Similarly, the synthesis of 2'-O-methyl-L-nucleoside derivatives has been accomplished starting from L-arabinose. nih.govacs.org These methods, while effective, highlight the need for more streamlined approaches.

Future synthetic strategies are expected to focus on:

Regioselective Methylation: Developing protecting group strategies that allow for the precise methylation of the 2-hydroxyl group of D-arabinose within oligosaccharide chains.

Glycosylation Methodologies: Creating robust glycosylation methods that allow for the efficient and stereocontrolled formation of glycosidic bonds with this compound as either the glycosyl donor or acceptor.

Chemoenzymatic Synthesis: Combining the versatility of chemical synthesis with the high selectivity of enzymes to produce complex glycans containing this compound. This approach has been successfully used for the synthesis of other nucleotide sugars like UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.org

These advancements will be critical for synthesizing probes and standards needed to explore the biological roles of this compound.

Elucidation of Undiscovered Biological Functions and Pathways

While the biological roles of D-arabinose and 2'-O-methylation are individually recognized, the specific functions of this compound remain largely unexplored. D-arabinose is known to be an intermediate in the biosynthesis of D-erythroascorbate in some eukaryotes. nih.gov In certain bacteria, arabinose metabolism is a key pathway for utilizing plant-derived polysaccharides. nih.govmdpi.com

On the other hand, 2'-O-methylation is a common post-transcriptional modification of RNA, influencing its stability and function. nih.govmdpi.com This modification is found in various types of RNA, including tRNA, rRNA, and mRNA. mdpi.com

Future research is anticipated to investigate:

Metabolic Pathways: Identifying the enzymes and metabolic pathways responsible for the biosynthesis and degradation of this compound in organisms where it is present. This could involve searching for novel methyltransferases and glycosidases.

Role in Glycoconjugates: Determining if this compound is a component of glycoproteins or glycolipids and what role it plays in their structure and function. Methylated sugars have been identified in the glycans of bacteria, fungi, and some invertebrates. nih.gov

Interaction with Lectins: Investigating the binding affinity of this compound to various lectins and other carbohydrate-binding proteins to understand its potential role in cell-cell recognition and signaling.

Antimicrobial and Therapeutic Potential: Exploring whether this methylated sugar or glycans containing it have any antimicrobial, anti-inflammatory, or other therapeutic properties. For example, L-arabinose has been shown to potentially reduce postprandial glucose and insulin responses. foodandnutritionresearch.net

Uncovering these biological functions will provide a more complete picture of the importance of sugar methylation in biology.

Potential as a Biochemical Probe or Research Tool

The unique structural feature of this compound, the methyl group at the 2-position, makes it a valuable candidate for development as a biochemical probe. The 2'-O-methyl modification in RNA has already been exploited for various research applications.

Future applications of this compound as a research tool could include:

Metabolic Labeling: Synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ²H) to trace its metabolic fate in cells and organisms.

Enzyme Substrate Analogs: Using this compound containing oligosaccharides as non-hydrolyzable or slowly-hydrolyzable substrate analogs to study the kinetics and mechanisms of glycosidases and glycosyltransferases.

Probes for RNA Visualization: Incorporating this compound into fluorescently labeled oligonucleotides to create probes for visualizing RNA in living cells. 2'-O-methyl RNA probes have been shown to be effective for this purpose. nih.gov

The development of such tools will be instrumental in dissecting the complex biological systems where this methylated sugar may play a role.

Advanced Glycomics and Metabolomics Approaches to this compound Profiling

The comprehensive analysis of all glycans (glycomics) and small molecules (metabolomics) in a biological system is crucial for understanding the roles of specific sugars like this compound. nih.gov Advanced analytical techniques are continuously being developed to improve the sensitivity and resolution of these "-omics" approaches.

Future research in this area will likely involve:

Mass Spectrometry (MS) based Methods: Developing more sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of this compound in complex biological samples. Permethylation of glycans is a common technique in glycomics that improves MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques to determine the precise structure and conformation of oligosaccharides containing this compound.

High-Throughput Screening: Developing high-throughput methods to screen for the presence of this compound in a wide range of organisms and tissues.

Integration with other -Omics Data: Combining glycomics and metabolomics data with genomics, transcriptomics, and proteomics data to build a comprehensive systems-level understanding of the biological significance of this compound.

These advanced analytical approaches will be essential for identifying the biological contexts in which this compound is present and for generating hypotheses about its function.

Table of Research Directions and Methodologies

| Research Direction | Key Objectives | Potential Methodologies |

| Novel Synthetic Routes | Efficient and stereoselective synthesis of complex glycans containing this compound. | Regioselective methylation, advanced glycosylation strategies, chemoenzymatic synthesis. |

| Biological Functions | Identification of metabolic pathways, role in glycoconjugates, and interactions with proteins. | Metabolic labeling, enzyme assays, lectin microarrays, structural biology. |

| Biochemical Probes | Development of tools for studying biological processes involving this compound. | Isotopic labeling, synthesis of substrate analogs, fluorescent probes. |

| Glycomics & Metabolomics | Comprehensive profiling and quantification in biological systems. | High-resolution LC-MS, advanced NMR spectroscopy, high-throughput screening. |

Q & A

Q. How to validate the purity of 2-O-Methyl-D-arabinose derivatives when commercial standards are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.